

2-Amino-5-nitrobenzoic Acid: A Versatile Biochemical Reagent in Life Science Research

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Compound of Interest

Compound Name: 2-Amino-5-nitrobenzoic acid

Cat. No.: B1666348

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Introduction

2-Amino-5-nitrobenzoic acid is a valuable organic compound that serves as a versatile biochemical reagent and a key building block in the synthesis of various biologically active molecules. Its unique chemical structure, featuring an aromatic ring substituted with amino, nitro, and carboxylic acid functional groups, provides multiple reactive sites for chemical modifications. This makes it an important intermediate in the development of pharmaceuticals and other life science applications. This document provides detailed application notes and experimental protocols for the use of **2-Amino-5-nitrobenzoic acid** in life science research.

Application Notes

2-Amino-5-nitrobenzoic acid has demonstrated utility in several areas of biochemical research, primarily as an enzyme inhibitor and a scaffold for the synthesis of bioactive compounds.

Inhibition of Glutamate Dehydrogenase

2-Amino-5-nitrobenzoic acid has been identified as an inhibitor of glutamate dehydrogenase (GDH). GDH is a crucial enzyme that links amino acid and carbohydrate metabolism by catalyzing the reversible oxidative deamination of glutamate to α -ketoglutarate. The inhibition of GDH can have significant implications in various metabolic pathways and is a target for therapeutic intervention in certain diseases. The inhibitory activity of **2-Amino-5-nitrobenzoic**

acid is attributed to its structural similarity to dicarboxylic acid metabolites that are known to compete with the substrate for binding to the enzyme's active site.

Synthetic Precursor for Bioactive Molecules

The chemical reactivity of **2-Amino-5-nitrobenzoic acid** makes it an important starting material for the synthesis of a wide range of biologically active molecules. Its functional groups can be readily modified to generate derivatives with diverse pharmacological properties. It is a key intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

Quantitative Data

Currently, specific quantitative data such as IC50 values for the inhibition of glutamate dehydrogenase by **2-Amino-5-nitrobenzoic acid** are not readily available in the public domain. Researchers are encouraged to perform dose-response studies to determine the potency of inhibition for their specific experimental conditions.

Parameter	Value	Enzyme	Comments
IC50	Not Available	Glutamate Dehydrogenase	Determination of the half-maximal inhibitory concentration is recommended.

Experimental Protocols

Protocol 1: Glutamate Dehydrogenase (GDH) Inhibition Assay

This protocol provides a general method for assessing the inhibitory effect of **2-Amino-5-nitrobenzoic acid** on GDH activity using a colorimetric assay. The assay measures the rate of NADH production, which is proportional to GDH activity.

Materials:

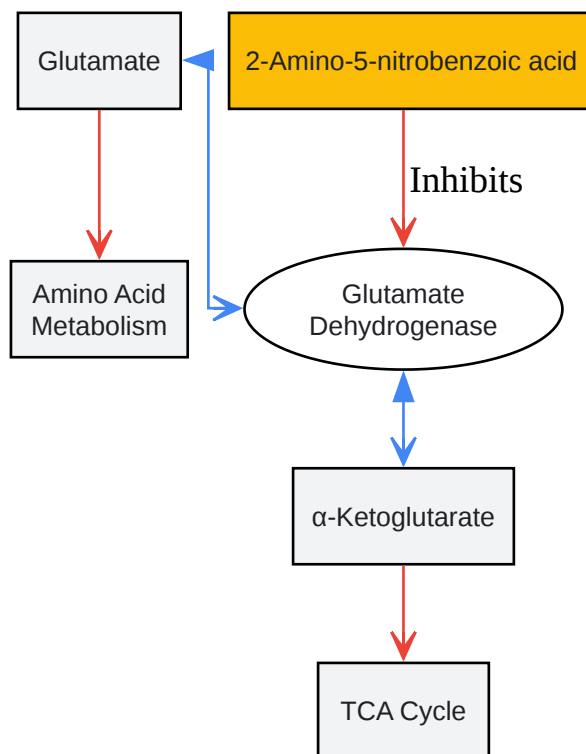
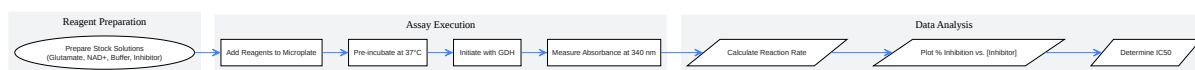
- Glutamate Dehydrogenase (GDH) from a suitable source (e.g., bovine liver)

- L-Glutamic acid
- NAD⁺ (β-Nicotinamide adenine dinucleotide)
- Tris-HCl buffer (pH 8.0)
- **2-Amino-5-nitrobenzoic acid**
- 96-well microplate
- Microplate reader capable of measuring absorbance at 340 nm

Procedure:

- Preparation of Reagents:
 - Prepare a 1 M stock solution of L-Glutamic acid in deionized water.
 - Prepare a 50 mM stock solution of NAD⁺ in deionized water.
 - Prepare a 1 M Tris-HCl buffer (pH 8.0) and dilute to a working concentration of 100 mM with deionized water.
 - Prepare a stock solution of **2-Amino-5-nitrobenzoic acid** in a suitable solvent (e.g., DMSO) and prepare serial dilutions to the desired test concentrations.
- Assay Protocol:
 - To each well of a 96-well microplate, add the following components in the order listed:
 - Tris-HCl buffer (100 mM)
 - NAD⁺ (final concentration 1 mM)
 - L-Glutamic acid (final concentration 10 mM)
 - **2-Amino-5-nitrobenzoic acid** at various concentrations (or vehicle control)
 - Pre-incubate the plate at 37°C for 5 minutes.

- Initiate the reaction by adding GDH enzyme to each well.
- Immediately measure the absorbance at 340 nm at time zero and then every minute for 10-15 minutes using a microplate reader.
- Data Analysis:
 - Calculate the rate of reaction ($\Delta A_{340}/\text{min}$) for each concentration of the inhibitor.
 - Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.



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